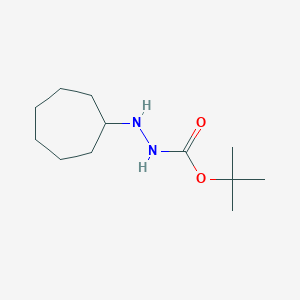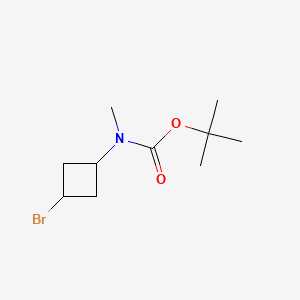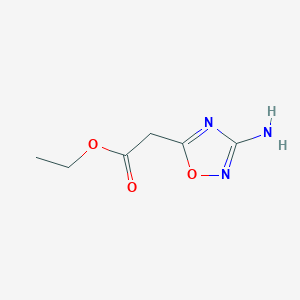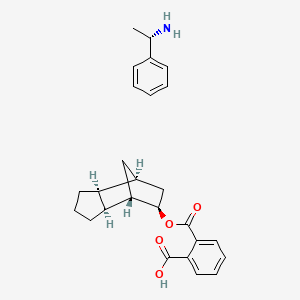![molecular formula C13H10BrFS B14032903 (4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane](/img/structure/B14032903.png)
(4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane is an organosulfur compound that features a biphenyl core substituted with bromine, fluorine, and a methylsulfane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluorobiphenyl, which is commercially available or can be synthesized from 4-bromo-2-fluoroaniline.
Formation of Biphenyl Core: The biphenyl core is formed through a Suzuki coupling reaction between 4-bromo-2-fluorophenylboronic acid and a suitable aryl halide.
Introduction of Methylsulfane Group:
Industrial Production Methods
Industrial production of (4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, catalysts, and reaction temperatures.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane undergoes various chemical reactions, including:
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Dehalogenated biphenyl derivatives.
Substitution: Functionalized biphenyl derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane has several scientific research applications:
Wirkmechanismus
The mechanism of action of (4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-fluoroaniline: A precursor in the synthesis of (4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane.
4-Bromo-2-fluorobiphenyl: A closely related compound with similar structural features.
Uniqueness
(4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane is unique due to the presence of both bromine and fluorine substituents on the biphenyl core, along with a methylsulfane group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C13H10BrFS |
|---|---|
Molekulargewicht |
297.19 g/mol |
IUPAC-Name |
1-bromo-3-fluoro-2-methylsulfanyl-4-phenylbenzene |
InChI |
InChI=1S/C13H10BrFS/c1-16-13-11(14)8-7-10(12(13)15)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI-Schlüssel |
LWXURDQSZFBWRR-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CC(=C1F)C2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


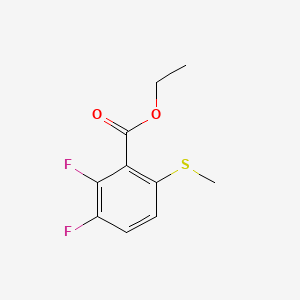

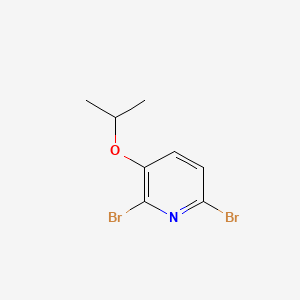
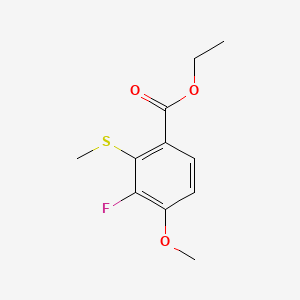
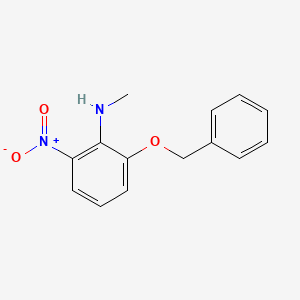
![Ethyl 6-aminoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B14032857.png)
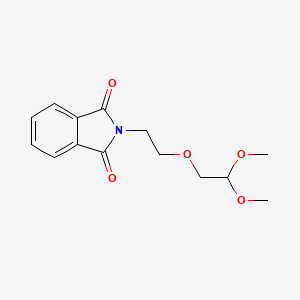
![6-nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14032863.png)
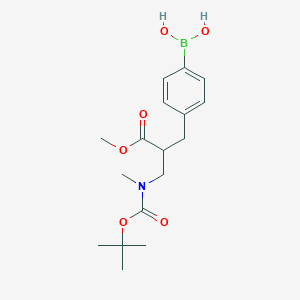
![3,6-dimethyl-1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B14032868.png)
